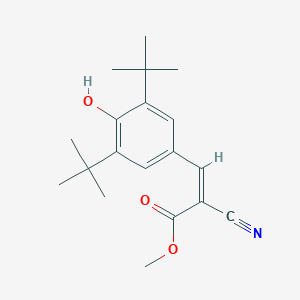
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate is an organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization, food preservation, and cosmetics. The compound’s structure features a cyano group, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. The reaction is catalyzed by inorganic bases such as sodium methanolate or potassium hydroxide. The process includes a Michael addition reaction followed by H-1,5 migration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. For instance, using potassium hydroxide as a catalyst and controlling the reaction temperature and time can significantly enhance the yield, reaching up to 95% .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Utilized in the production of stabilizers for plastics, rubbers, and lubricants
Mecanismo De Acción
The compound exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxy group in the phenolic ring plays a crucial role in this process. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- 2,6-Di-tert-butylphenol
Uniqueness
The combination of the cyano group with the antioxidant properties of the hydroxyphenyl and tert-butyl groups makes it a versatile compound with a wide range of applications .
Propiedades
Fórmula molecular |
C19H25NO3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
methyl (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)14-9-12(8-13(11-20)17(22)23-7)10-15(16(14)21)19(4,5)6/h8-10,21H,1-7H3/b13-8- |
Clave InChI |
RTNSFKJJCGPXRP-JYRVWZFOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C(=O)OC |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


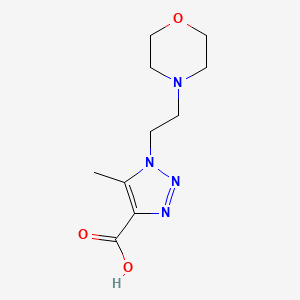
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
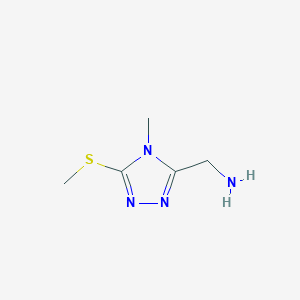
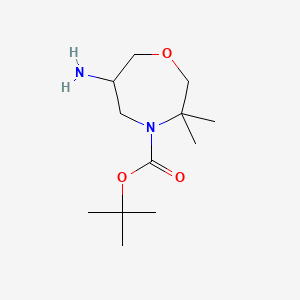
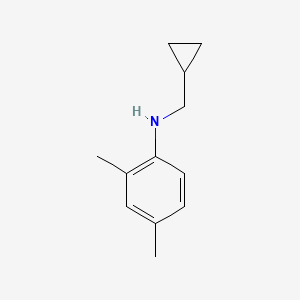
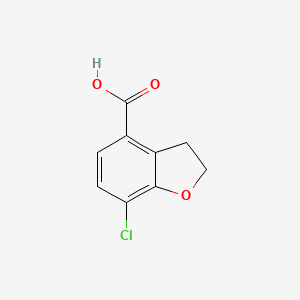
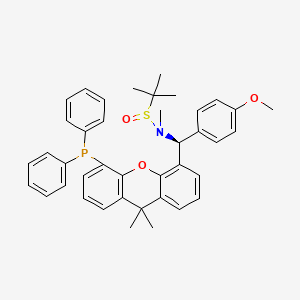
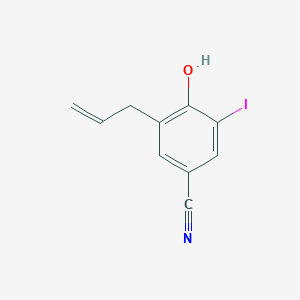
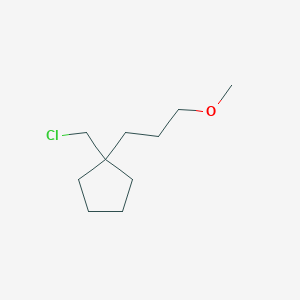
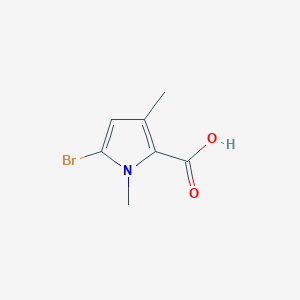
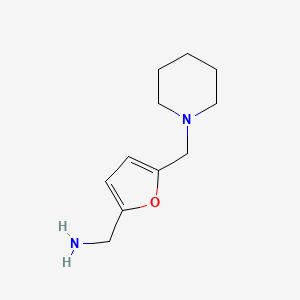
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
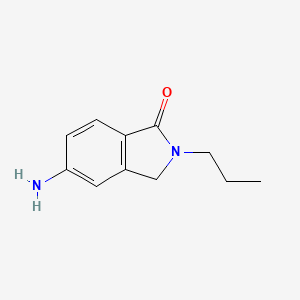
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
